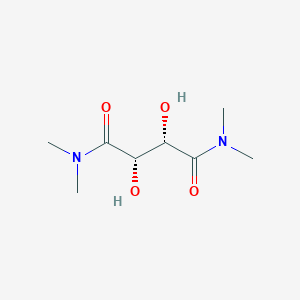

N,N,N',N'-Tetramethyl-D-tartaramide

Description

Overview of Chiral Molecules and Enantioselectivity in Organic Synthesis

Chiral molecules, or enantiomers, are non-superimposable mirror images of each other. While they possess identical physical and chemical properties in an achiral environment, they often exhibit different behaviors in biological systems. iupac.orglibretexts.org This distinction makes the preparation of enantiomerically pure compounds a critical endeavor in fields such as pharmaceuticals and agrochemicals. iupac.org Enantioselectivity, the ability to preferentially produce one enantiomer over the other in a chemical reaction, is a key objective in modern organic synthesis. nih.gov The development of methods to achieve high enantioselectivity is essential for producing compounds with desired biological activities while minimizing potential adverse effects from the other enantiomer. rasayanjournal.co.in

The Role of Diamides in Stereocontrol and Chirality Transfer

Diamides, particularly those with a C2 symmetry, are powerful tools in stereocontrolled synthesis. iupac.org They can act as chiral auxiliaries, guiding the stereochemical outcome of a reaction to produce a specific enantiomer. This process, known as chirality transfer, involves the transmission of stereochemical information from the chiral diamide (B1670390) to the product of the reaction. rsc.orgnih.gov The predictable and efficient nature of chirality transfer using diamide-based reagents makes them valuable assets in the synthesis of complex chiral molecules. nih.gov

Historical Context and Evolution of Tartaric Acid Derivatives in Chiral Chemistry

Tartaric acid has a long and storied history in the field of chiral chemistry. wikipedia.org Its ability to rotate polarized light was first observed in 1832 by Jean-Baptiste Biot. libretexts.org This discovery was further advanced by Louis Pasteur in 1847, who, through his meticulous work with sodium ammonium (B1175870) tartrate crystals, was the first to separate a racemic mixture into its individual enantiomers, laying the foundation for the field of stereochemistry. libretexts.orgwikipedia.org Over the years, derivatives of tartaric acid have been extensively utilized as chiral resolving agents, chiral building blocks, and ligands in asymmetric catalysis, highlighting their enduring importance in organic synthesis. rasayanjournal.co.inwikipedia.orgnih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S,3S)-2,3-dihydroxy-N,N,N',N'-tetramethylbutanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O4/c1-9(2)7(13)5(11)6(12)8(14)10(3)4/h5-6,11-12H,1-4H3/t5-,6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCYDYHRBODKVEL-WDSKDSINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C(C(C(=O)N(C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C(=O)[C@H]([C@@H](C(=O)N(C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50949399 | |

| Record name | 2,3-Dihydroxy-N~1~,N~1~,N~4~,N~4~-tetramethylbutanediamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50949399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26549-65-5 | |

| Record name | 2,3-Dihydroxy-N~1~,N~1~,N~4~,N~4~-tetramethylbutanediamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50949399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Derivatization Methodologies of N,n,n ,n Tetramethyl D Tartaramide

Established Synthetic Pathways for N,N,N',N'-Tetramethyl-D-tartaramide

Aminolysis Reactions for this compound Synthesis

Aminolysis, the reaction of an amine with another molecule to form an amide, is a fundamental approach to synthesizing tartramides. This can be achieved through direct reaction with tartaric acid or, more commonly, with its more reactive derivatives like esters or acyl chlorides. The direct thermal condensation of tartaric acid with amines at high temperatures is one method, though it can sometimes lead to a mixture of stereoisomers. sigmaaldrich.com

A more controlled method involves the aminolysis of tartrate esters, such as dimethyl tartrate, with dimethylamine (B145610). However, these reactions can be inefficient. nih.gov To overcome this, highly reactive acyl chlorides are often used. The reaction of tartaryl dichloride with dimethylamine provides a more direct route to the final product.

Utilization of Protected Tartaric Acid Precursors in Synthesis

To enhance solubility in organic solvents and prevent unwanted side reactions with the hydroxyl groups, protected forms of tartaric acid are frequently employed as precursors. nih.gov The hydroxyl groups are typically converted into acetals or ketals, with isopropylidene protection being common.

For instance, a highly reactive precursor, 2,3-O-isopropylidene-L-tartaryl chloride, can be synthesized from L-(+)-tartaric acid. nih.gov This protected tartaryl chloride readily undergoes aminolysis with primary and secondary amines to produce the corresponding chiral 2,3-O-isopropylidene-L-tartaramides. nih.gov Following the amide bond formation, the protecting group is removed under acidic conditions to yield the final dihydroxy tartramide. This strategy allows for cleaner reactions and easier purification.

Comparative Analysis of Synthetic Efficiency and Yields

The efficiency and yield of this compound synthesis vary significantly depending on the chosen pathway. Methods involving unprotected tartaric acid can be less efficient, while the use of protected and activated precursors generally leads to higher yields.

Direct thermolysis of tartaric acids with alkylamines has been reported to produce N,N'-dialkyltartramides with yields ranging from 67% to 86%. sigmaaldrich.com In contrast, syntheses of other tartramide derivatives, such as long-chain N,N′-dihexadecyl-2,3-dihydroxybutanediamide from a tartrate ester, have achieved yields as high as 96%. google.com The use of reactive intermediates like 2,3-O-isopropylidene-L-tartaryl chloride is specifically designed to improve efficiency over direct aminolysis of esters. nih.gov

| Synthetic Method | Precursor | Reagents | Typical Yield | Reference |

| Thermolysis | D-Tartaric Acid | Alkylamine | 67-86% | sigmaaldrich.com |

| Aminolysis of Ester | Diethyl L-tartrate | Long-chain alkylamine | 96% (for C16 derivative) | google.com |

| Aminolysis of Acyl Chloride | 2,3-O-isopropylidene-L-tartaryl chloride | Primary/Secondary Amines | Efficient (specific yield not stated) | nih.gov |

Synthesis of this compound Derivatives and Analogues

The two hydroxyl groups on the tartaramide (B8813970) backbone are key sites for further functionalization, allowing for the synthesis of a wide range of derivatives and analogues through reactions like etherification and esterification.

Functionalization at Hydroxyl Groups: Etherification and Esterification

The hydroxyl groups of this compound can be converted to esters through reaction with acyl chlorides or anhydrides. An example of such a modification is the synthesis of the O,O'-dibenzoyl derivative of (R,R)-N,N,N',N'-tetramethyltartramide, which has been characterized in crystallographic studies. nih.gov This transformation introduces aromatic groups onto the chiral scaffold, modifying its properties and potential applications.

Etherification of the hydroxyl groups provides another route to novel derivatives. This typically involves deprotonation of the hydroxyl groups with a strong base to form alkoxides, followed by reaction with an alkyl halide.

Introduction of Silylpropyl Groups for Hybrid Materials

The functionalization of this compound with silylpropyl groups represents a key strategy for the development of novel hybrid organic-inorganic materials. This modification typically targets the two hydroxyl groups of the tartaramide backbone, allowing for the covalent incorporation of the chiral organic moiety into a silica (B1680970) or polysiloxane network. This approach can impart chirality and specific functionalities to the resulting materials, making them suitable for applications in catalysis, chiral separations, and sensing.

The most common method for introducing silylpropyl groups is through the hydrosilylation of an allylated derivative of the tartaramide. This process involves a two-step sequence:

Allylation of Hydroxyl Groups: The hydroxyl groups of this compound are first converted to allyl ethers. This is typically achieved by treating the tartaramide with an allyl halide, such as allyl bromide, in the presence of a base like sodium hydride in an aprotic solvent.

Hydrosilylation: The resulting diallyl ether derivative is then reacted with a hydrosilane, such as triethoxysilane (B36694) or trimethoxysilane, in the presence of a platinum catalyst (e.g., Karstedt's or Speier's catalyst). This reaction adds the silyl (B83357) group across the allyl double bonds, yielding the desired silylpropyl-functionalized tartaramide.

The resulting organosilane can then undergo hydrolysis and polycondensation (sol-gel process) to form a robust hybrid material. The chiral tartaramide units are thus covalently bound within the silica matrix, creating a material with a high density of chiral sites.

Modifications of the Amide Linkages

Modification of the amide linkages in this compound offers a pathway to alter the compound's properties and to synthesize new derivatives that may not be directly accessible through the amidation of tartaric acid. One of the key strategies for amide bond modification is transamidation.

Transamidation is the exchange of the amine portion of an amide with a different amine. For a tertiary amide like this compound, this reaction is challenging due to the stability of the amide bond and the absence of an N-H proton for activation. However, recent advancements in catalysis have enabled such transformations. nih.gov

The process generally requires a catalyst, which can be a metal complex or an organocatalyst, to activate the amide bond towards nucleophilic attack by the incoming amine. For instance, iron(III) salts have been shown to catalyze the transamidation of tertiary amides. nih.gov The reaction mechanism often involves the coordination of the catalyst to the carbonyl oxygen of the amide, which increases its electrophilicity and facilitates the attack of the new amine.

Another potential modification involves the partial reduction of one of the amide groups. While complete reduction would yield the corresponding tetra-amino alcohol, selective partial reduction to an amino-aldehyde or amino-alcohol functionality could provide a valuable chiral intermediate for further synthetic transformations. Such selective reductions are often challenging but can be achieved using carefully controlled reaction conditions and specific reducing agents.

Exploration of Other Alkyl Substitutions on Nitrogen Atoms

The synthesis of N,N,N',N'-tetraalkyl-D-tartaramides with alkyl groups other than methyl allows for the fine-tuning of the molecule's physical and chemical properties, such as solubility, steric hindrance, and coordinating ability. The general synthetic approach involves the direct reaction of D-tartaric acid or its esters with the corresponding secondary amine.

The reaction of D-tartaric acid with an excess of a secondary amine, such as diethylamine, di-n-propylamine, or di-n-butylamine, can be carried out under thermal conditions, often without the need for a solvent. researchgate.net Microwave irradiation has also been employed to accelerate these reactions, providing a more energy-efficient and faster alternative to conventional heating. researchgate.netresearchgate.net

The table below summarizes the synthesis of various N,N,N',N'-tetraalkyl-D-tartaramides, highlighting the different reaction conditions and resulting yields.

| Alkyl Group | Starting Material | Amine | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| Methyl | L-(+)-Tartaric acid | Dimethylamine | Multistep reaction via esterification | - | chemicalbook.com |

| Ethyl | 1,4-Dimethyl tartrate | Diethylamine | Methanol or THF, 25-60°C, 72h | - | d-nb.info |

| n-Propyl | D-Tartaric acid | Di-n-propylamine | Thermolysis, 200°C, solvent-free | - | researchgate.net |

| n-Butyl | D-Tartaric acid | Di-n-butylamine | Thermolysis, 200°C, solvent-free | 75-80 | researchgate.net |

Green Chemistry Approaches in the Synthesis of this compound and its Derivatives

In recent years, there has been a significant push towards developing more environmentally friendly methods for chemical synthesis. The principles of green chemistry, such as the use of renewable feedstocks, solvent-free reactions, and energy-efficient processes, are being increasingly applied to the synthesis of this compound and its derivatives.

Solvent-Free Synthesis: A notable green approach is the direct amidation of tartaric acid with amines under solvent-free conditions. researchgate.net This method eliminates the need for potentially hazardous organic solvents, reduces waste, and simplifies the purification process. The reaction is typically carried out by heating a mixture of tartaric acid and the amine, often with the removal of water to drive the reaction to completion.

Microwave-Assisted Synthesis: The use of microwave irradiation has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating. researchgate.net The microwave-assisted synthesis of tartaramides from tartaric acid and amines has been shown to be an efficient and green method. researchgate.netresearchgate.net This technique reduces energy consumption and can often be performed under solvent-free conditions, further enhancing its green credentials.

Use of Renewable Feedstocks: The synthesis of this compound inherently aligns with the principles of green chemistry as it starts from tartaric acid, a readily available and renewable raw material derived from the wine industry.

Catalytic Methods: The development of efficient catalytic systems for the synthesis and derivatization of tartaramides is another key area of green chemistry research. Catalytic methods reduce the need for stoichiometric reagents, which in turn minimizes waste generation. For instance, the use of catalytic amounts of non-toxic metal salts or organocatalysts for transamidation reactions is a greener alternative to traditional methods that often require harsh conditions and stoichiometric activators. nih.gov

Stereochemical Investigations and Structural Elucidation of N,n,n ,n Tetramethyl D Tartaramide

Advanced Spectroscopic Characterization Techniques

Advanced spectroscopic methods are crucial for determining the three-dimensional arrangement of atoms in N,N,N',N'-Tetramethyl-D-tartaramide and confirming its stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of this compound. In ¹H NMR, the chemical shifts and coupling constants of the protons provide information about their local electronic environment and spatial relationships. For the N,N,N',N'-tetramethyl amide groups, the methyl protons can exhibit distinct signals due to restricted rotation around the amide bond, a phenomenon that can be influenced by temperature and solvent. researchgate.net The methine protons (CH-OH) are particularly important for stereochemical assignment, as their coupling constants can be related to the dihedral angles between them, helping to confirm the trans relationship of the hydroxyl groups in the D-tartaramide backbone.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The chemical shifts of the carbonyl carbons and the methine carbons are sensitive to the stereochemistry of the molecule. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), can be used to establish connectivity between protons and carbons, further confirming the structural assignment. core.ac.ukbeilstein-journals.org

Below is a table summarizing typical NMR data for this compound.

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| ¹H | ~4.5 | d | J ≈ 3-4 |

| ¹H | ~3.0, ~2.9 | s | - |

| ¹³C | ~170 | - | - |

| ¹³C | ~70 | - | - |

| ¹³C | ~36, ~37 | - | - |

Note: Specific chemical shifts can vary depending on the solvent and experimental conditions.

Chiroptical Spectroscopy (e.g., Optical Rotation, Circular Dichroism)

Chiroptical techniques are essential for characterizing the stereochemistry of chiral molecules like this compound. These methods measure the differential interaction of the molecule with left and right circularly polarized light.

Optical Rotation is a fundamental property of chiral substances. For this compound, which is derived from D-(-)-tartaric acid, a negative specific rotation value is expected. A reported value for the specific rotation ([α]20/D) is -46°, measured in ethanol (B145695) at a concentration of c = 3. sigmaaldrich.com This confirms the presence of a specific enantiomer and its optical purity.

Circular Dichroism (CD) spectroscopy provides more detailed stereochemical information by measuring the difference in absorption of left and right circularly polarized light as a function of wavelength. nih.gov The CD spectrum of this compound would be expected to show characteristic Cotton effects, which are positive or negative bands corresponding to the electronic transitions of the chromophores in the molecule, primarily the amide carbonyl groups. The sign and magnitude of these Cotton effects are directly related to the absolute configuration of the stereocenters.

| Technique | Parameter | Observed Value | Conditions |

| Optical Rotation | Specific Rotation [α]20/D | -46° | c = 3 in ethanol |

X-ray Crystallography of this compound and its Co-crystals

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms and molecules in the solid state, offering definitive insights into the structure of this compound.

Investigation of Quasiracemate Formation and Polymorphism

This compound can be used as a building block in the study of quasiracemates. A quasiracemate is a co-crystal formed between two structurally similar but not enantiomeric molecules of opposite chirality. rsc.orgnsf.govrsc.org For example, this compound could potentially form a quasiracemate with a similar molecule where the hydroxyl groups are replaced by other functional groups. The formation of such co-crystals is driven by the ability of the two different molecules to pack in a pseudo-centrosymmetric manner, mimicking the packing of a true racemate. researchgate.net

Polymorphism, the ability of a compound to exist in more than one crystal form, is another area of investigation. Different polymorphs of this compound would exhibit distinct crystal packing and, consequently, different physical properties. The study of polymorphism is important for controlling the solid-state properties of the material.

Conformation Analysis in the Solid State

X-ray crystallography provides a detailed picture of the molecular conformation of this compound in the solid state. nih.gov The tartaramide (B8813970) backbone typically adopts a staggered conformation to minimize steric hindrance between the substituents. The relative orientation of the two amide groups and the hydroxyl groups is fixed in the crystal lattice. This solid-state conformation can be compared with theoretical calculations and with conformational studies in solution to understand the factors that govern its preferred three-dimensional structure. The planarity of the amide groups and the bond lengths and angles within the molecule can be precisely determined from the crystallographic data.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Structural Optimization and Energetics

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations would be instrumental in determining the optimized geometries of its various possible conformers and their relative energies.

A typical DFT study would involve the use of a functional, such as B3LYP, paired with a basis set like 6-31G(d,p) to perform geometry optimizations. These calculations would start from various initial conformations, for instance, those with different arrangements around the central C-C bond and the C-N amide bonds. The goal would be to locate all the stable minima on the potential energy surface.

The primary findings from such a study would be the optimized 3D coordinates for each conformer and their corresponding electronic energies. This would allow for the identification of the global minimum energy conformation, presumed to be the most stable and abundant form of the molecule in the gas phase. The energy differences between various conformers would provide insights into the energetic barriers for conformational changes.

For example, a key aspect to investigate would be the relative energies of the synclinal and antiperiplanar conformations around the central C-C bond. Experimental evidence from the crystal structure of the (R,R)-enantiomer suggests an unusual "+synclinal" conformation. iucr.org DFT calculations could elucidate whether this conformation is also energetically favored in the gas phase or if it is a result of crystal packing forces.

Table 1: Hypothetical DFT Calculation Results for Conformers of this compound

| Conformer | Dihedral Angle (O=C-C=O) | Relative Energy (kcal/mol) | Key Intramolecular Interactions |

| +Synclinal | ~60° | 0.00 (Global Minimum) | Intramolecular hydrogen bonding |

| Antiperiplanar | ~180° | TBD | Steric repulsion between amide groups |

| -Synclinal | ~-60° | TBD | Torsional strain |

Note: This table is illustrative of the type of data that would be generated from DFT studies. Specific values are not available in published literature.

Molecular Dynamics Simulations for Conformational Analysis and Flexibility

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. An MD simulation of this compound would provide a detailed picture of its conformational flexibility and dynamics in different environments, such as in a vacuum or in a solvent.

In an MD simulation, the atoms of the molecule are treated as point masses, and their interactions are described by a force field (e.g., AMBER, CHARMM). Newton's equations of motion are then solved numerically to generate a trajectory of the molecule's atomic positions over time.

Analysis of the MD trajectory would reveal the accessible conformations and the transitions between them. This would allow for the study of the flexibility of the carbon backbone and the rotation of the N,N-dimethylamide groups. It would also provide insights into the time scales of these motions. For instance, MD simulations could explore the stability of the "+synclinal" conformation observed in the solid state when the molecule is in solution, and whether it readily interconverts with other conformations. iucr.org

Furthermore, by performing simulations in an explicit solvent, such as water, one could investigate the influence of solvent molecules on the conformational preferences through hydrogen bonding and dielectric effects.

Quantum Chemical Studies on Conformational Preferences and Substituent Effects

A key focus of such studies would be to understand the "unusual" +synclinal conformation. iucr.org This could be achieved by analyzing the intramolecular interactions that stabilize this arrangement. For example, the presence of intramolecular hydrogen bonds between the hydroxyl groups and the amide carbonyls could be a significant stabilizing factor.

Moreover, quantum chemical calculations can be used to explore the effects of substituents on the conformational equilibrium. By computationally modifying the methyl groups on the nitrogen atoms or the hydroxyl groups on the chiral carbons, one could predict how these changes would alter the preferred conformation. For instance, replacing the methyl groups with bulkier substituents would likely increase steric repulsion and could favor a more extended, antiperiplanar conformation.

A search for published quantum chemical studies specifically detailing the conformational preferences and substituent effects for this compound did not yield specific results. However, studies on related chiral amides and tartaric acid derivatives consistently show the importance of a delicate balance between steric and electronic effects in determining their three-dimensional structures.

Applications of N,n,n ,n Tetramethyl D Tartaramide in Asymmetric Synthesis and Catalysis

N,N,N',N'-Tetramethyl-D-tartaramide as a Chiral Auxiliary

As a chiral auxiliary, this compound can be temporarily incorporated into a substrate molecule to direct the stereochemical outcome of a subsequent reaction. The inherent chirality of the tartaramide (B8813970) influences the approach of reagents, leading to the preferential formation of one enantiomer or diastereomer.

The Simmons-Smith reaction is a fundamental method for the synthesis of cyclopropanes from alkenes using an organozinc carbenoid, typically formed from diiodomethane (B129776) and a zinc-copper couple. wiley-vch.de When applied to allylic alcohols, the hydroxyl group can direct the cyclopropanation to occur on the same face of the double bond, a phenomenon attributed to coordination between the zinc atom of the reagent and the substrate's hydroxyl group. wiley-vch.destackexchange.com This directing effect enhances both the rate and the stereocontrol of the reaction. wiley-vch.de

While specific studies detailing the use of this compound as a covalently bound chiral auxiliary for this reaction are not prevalent in the surveyed literature, derivatives of tartaric acid are widely employed as chiral ligands to render the Simmons-Smith reaction asymmetric. In these cases, the chiral ligand coordinates to the zinc carbenoid, creating a chiral reagent that then delivers the methylene (B1212753) group to the alkene enantioselectively. The high diastereoselectivity observed in the cyclopropanation of chiral allylic alcohols underscores the powerful influence of nearby chiral coordinating groups on the transition state of the reaction. wiley-vch.de

The enantioselective addition of organometallic reagents, such as diethylzinc (B1219324), to aldehydes is a crucial method for synthesizing chiral secondary alcohols. This transformation often relies on the use of a stoichiometric or catalytic amount of a chiral ligand to control the stereochemistry. Chiral amino alcohols, diols, and their derivatives are among the most successful ligands for this purpose.

Although detailed research findings on the specific use of this compound for mediating the addition of diethylzinc to aldehydes are limited in the available literature, related chiral diamino diols have been shown to be effective catalysts. researchgate.net For instance, N,N,N',N'-tetramethyldiamino diols have been used as catalysts in the addition of diethylzinc to aryl aldehydes, achieving high enantiomeric excesses (ee) of up to 98%. researchgate.net The general principle involves the formation of a chiral zinc-ligand complex, which then coordinates the aldehyde and delivers the alkyl group to one of its enantiotopic faces preferentially. The efficiency and enantioselectivity of the reaction are highly dependent on the structure of the chiral ligand. researchgate.net The table below illustrates typical results obtained with related chiral ligands in the enantioselective addition of diethylzinc to benzaldehyde.

| Chiral Ligand/Catalyst | Substrate | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|

| (S)-2-Anilinomethyl-1-benzylpyrrolidine (0.15 equiv) | Benzaldehyde | High | up to 94% | researchgate.net |

| N,N,N′,N′-Tetramethyl diamino diol derivative | Aryl Aldehyde | - | up to 98% | researchgate.net |

| Chiral Pyrrolidinylmethanols (2-5 mol %) | Aryl, α,β-unsaturated, and aliphatic aldehydes | High | up to 100% | researchgate.net |

This table presents data for related chiral ligands to exemplify the application's potential, as specific data for this compound was not found in the searched literature.

Asymmetric hydrogenation is a powerful tool for the synthesis of chiral compounds, where a prochiral unsaturated substrate is hydrogenated to a chiral product with high enantioselectivity. This is typically achieved using a transition metal catalyst (e.g., rhodium, ruthenium, iridium) complexed with a chiral ligand. However, the role of this compound as a chiral auxiliary or ligand in asymmetric hydrogenation reactions is not well-documented in the surveyed scientific literature.

This compound as a Ligand in Metal-Catalyzed Asymmetric Reactions

The two amide and two hydroxyl groups of this compound can act as coordination sites for metal ions. When complexed with a metal, the chiral environment of the ligand can be transferred to the metal center, creating a chiral catalyst for various asymmetric reactions.

Chiral Lewis acids are valuable catalysts for a wide range of enantioselective reactions. By coordinating to a substrate, a chiral Lewis acid can activate it towards nucleophilic attack and effectively shield one of its prochiral faces. While this compound possesses the necessary functional groups (hydroxyl and carbonyl oxygens) to act as a bidentate or tetradentate ligand for Lewis acidic metal ions, specific studies detailing the synthesis and catalytic application of such complexes are not extensively reported in the reviewed literature.

The coordination chemistry of diamide (B1670390) ligands is of significant interest, particularly in the context of separating lanthanides and actinides in nuclear fuel reprocessing. osti.gov While comprehensive studies on this compound are limited, research on analogous ligands like N,N,N',N'-tetramethylsuccinamide (TMSA) and N,N,N',N'-tetramethylmalonamide (TMMA) provides insight into its potential coordination behavior. osti.govnih.gov

Studies with TMSA and lanthanide nitrates have revealed the formation of different coordination compounds depending on the specific lanthanide ion. For earlier lanthanides like La and Ce, 10-coordinate polymeric structures with a 2:1 ligand-to-metal stoichiometry are observed. nih.gov For later lanthanides, 9-coordinate dimeric structures with a 3:2 stoichiometry are formed. nih.gov This variation is attributed to the lanthanide contraction.

A crystal structure of the enantiomeric (L-form) N,N,N',N'-Tetramethyl-L-tartramide has been reported, providing concrete structural data. nih.gov This information, combined with data from similar ligands, allows for a predictive understanding of the coordination properties of the D-enantiomer. The ligand typically acts as a bidentate chelator through its two carbonyl oxygen atoms. The hydroxyl groups may or may not be involved in coordination depending on the metal ion and reaction conditions.

| Ligand | Metal Ion(s) | Stoichiometry (Ligand:Metal) | Coordination Number | Structural Features | Reference |

|---|---|---|---|---|---|

| N,N,N',N'-Tetramethyl-L-tartramide | - | - | - | Crystal structure reported (P 32 2 1 space group) | nih.gov |

| N,N,N',N'-Tetramethylsuccinamide (TMSA) | La(III), Ce(III) | 2:1 | 10 | Polymeric; one chelating and two bridging ligands per metal | nih.gov |

| N,N,N',N'-Tetramethylsuccinamide (TMSA) | Pr(III), Nd(III), Gd(III), Yb(III), Lu(III) | 3:2 | 9 | Dimeric; one chelating and two bridging ligands per metal | nih.gov |

| N,N,N',N'-Tetramethylmalonamide (TMMA) | La(III)-Sm(III) | 2:1 | - | Isostructural trans-complexes | osti.gov |

| N,N,N',N'-Tetramethylmalonamide (TMMA) | Eu(III)-Tb(III), Er(III) | 2:1 | - | Isostructural cis-complexes | osti.gov |

Influence of Ligand Design on Enantioselectivity and Reaction Mechanisms

The design of a chiral ligand is paramount in asymmetric catalysis, as its steric and electronic properties directly influence the enantioselectivity of a reaction. For a molecule like this compound, derived from D-tartaric acid, the C2-symmetric chiral backbone is the fundamental source of chirality. The two stereogenic centers, with their (2S, 3S) configuration, create a chiral environment around a coordinated metal center.

The tetramethylamide groups are a key feature of this ligand's design. Compared to the parent tartaric acid or its esters, these amide functionalities introduce several important characteristics:

Coordination Geometry: The nitrogen and oxygen atoms of the amide groups can act as bidentate or potentially tetradentate chelating sites for a metal ion. The resulting metallacycle's conformation and rigidity are critical in dictating the facial selectivity of substrate approach to the catalytic center.

Steric Hindrance: The methyl groups on the nitrogen atoms provide steric bulk. This can influence the binding of substrates, favoring specific orientations that lead to the preferential formation of one enantiomer. The degree of steric hindrance can be tuned by replacing the methyl groups with other alkyl or aryl groups, a common strategy in ligand design to optimize enantioselectivity.

Electronic Effects: The amide groups are electronically different from the carboxylic acid or ester groups of other tartaric acid derivatives. These differences can affect the Lewis acidity of the coordinated metal center, which in turn influences the reaction rate and mechanism.

While no specific studies on this compound were identified, research on other tartaric acid-derived ligands, such as O,N,N,O-tetradentate bioxazoline ligands, demonstrates that high enantioselectivity (up to 96% ee) can be achieved in reactions like palladium-catalyzed asymmetric allylic alkylation. nih.gov The mechanism of enantioselection with such ligands typically involves the formation of a rigid chiral pocket around the metal, which forces the substrate to adopt a conformation that exposes one prochiral face to the nucleophilic attack. It is plausible that this compound would operate via a similar principle, though the specific stereochemical outcomes would depend on the precise geometry of its metal complexes.

Development of Heterogeneous Catalysts Utilizing this compound

The immobilization of homogeneous catalysts onto solid supports to create heterogeneous catalysts is a significant area of research, aiming to combine the high activity and selectivity of homogeneous systems with the ease of separation and recyclability of heterogeneous ones.

Incorporation into Silica-Based Hybrid Materials

Silica (B1680970) is a common support material due to its high surface area, mechanical stability, and the well-established chemistry for its functionalization. The incorporation of a chiral ligand like this compound into a silica matrix would result in a chiral hybrid material with potential applications in heterogeneous asymmetric catalysis.

One established method for creating such materials is the sol-gel process. This would typically involve the co-condensation of a silica precursor, such as tetraethoxysilane (TEOS), with a silane-functionalized derivative of the tartaramide. To achieve this, the this compound would first need to be chemically modified to introduce a trialkoxysilane group (e.g., by reacting one of the hydroxyl groups with an isocyanato- or chloro-functionalized silane). This modified chiral silane (B1218182) could then be integrated into the silica network during its formation.

Research has demonstrated the successful synthesis of chiral mesoporous silica nanoparticles by grafting L-tartaric acid or D-tartaric acid onto the silica surface, indicating the feasibility of incorporating chiral diacids into such materials. benicewiczgroup.com These materials possess a chiral structure that can be used for enantioselective separations and catalysis.

Immobilization Strategies and Their Impact on Catalytic Performance

The method of immobilization can significantly affect the performance of the resulting heterogeneous catalyst. Key considerations include:

Covalent Bonding: This is the most robust method for preventing leaching of the chiral ligand. As described above, this involves forming a stable chemical bond between the tartaramide derivative and the silica support. The length and flexibility of the linker between the chiral unit and the silica surface can influence the accessibility of the catalytic sites and, consequently, the catalytic activity.

Grafting: The pre-formed tartaramide-silane can be "grafted" onto the surface of pre-existing silica particles. This method allows for better control over the surface density of the chiral ligand.

Non-covalent Immobilization (Physisorption): While simpler, this method is generally less stable, and the chiral molecule may leach from the support during the reaction, leading to a loss of activity and contamination of the product.

The catalytic performance of an immobilized catalyst is a critical measure of its utility. While no data exists for silica-immobilized this compound, studies on related systems provide insights into the expected behavior. For instance, the immobilization of other organic catalysts on silica has shown that while the catalyst can be successfully recovered and reused multiple times, there is sometimes a slight decrease in activity over successive cycles.

To illustrate the type of data used to evaluate such catalysts, the following table presents hypothetical performance data for a silica-immobilized tartaramide catalyst in an asymmetric reaction, based on typical results seen for related systems.

| Catalyst Cycle | Substrate Conversion (%) | Enantiomeric Excess (ee, %) |

|---|---|---|

| 1 | 98 | 95 |

| 2 | 97 | 94 |

| 3 | 95 | 94 |

| 4 | 92 | 93 |

| 5 | 90 | 93 |

This hypothetical data shows a high initial conversion and enantioselectivity, with a gradual but small decrease in conversion upon recycling, while the enantioselectivity remains high. This is a desirable outcome for a heterogeneous catalyst. The actual performance of a silica-immobilized this compound catalyst would need to be determined experimentally.

Supramolecular Chemistry and Molecular Recognition Properties

N,N,N',N'-Tetramethyl-D-tartaramide in Host-Guest Chemistry

While specific research on this compound as a host molecule is limited, the broader class of tartaric acid derivatives has demonstrated significant potential in host-guest chemistry. The core tartaric acid structure, with its hydroxyl and carboxyl groups, can form complexes with a variety of guest molecules. In the case of the tetramethylamide derivative, the fundamental framework for molecular recognition remains. The four methyl groups, however, alter the steric and electronic properties compared to the parent acid, influencing its binding preferences and solubility.

Formation of Cocrystals and Inclusion Complexes

The ability of this compound to form ordered solid-state structures is evident from crystallographic studies of its L-enantiomer, N,N,N',N'-Tetramethyl-L-tartramide. nih.gov The crystal structure reveals a well-defined conformation and intermolecular interactions that dictate the packing in the solid state. By extension, the D-enantiomer is expected to exhibit analogous crystallographic behavior.

The formation of cocrystals, which are crystalline structures composed of two or more different molecules in a stoichiometric ratio, is a promising area for this compound. The hydrogen bond donor and acceptor sites on the molecule make it an excellent candidate for cocrystallization with other organic molecules. This can be a powerful strategy to modify the physicochemical properties of materials.

While specific inclusion complexes involving this compound are not extensively documented in the literature, the general principles of inclusion chemistry suggest its potential. Inclusion complexes involve the encapsulation of a "guest" molecule within a "host" molecule. nih.govmdpi.commdpi.com Given the appropriate guest molecule with complementary size and shape, this compound could act as a host, or it could be included within larger host cavities such as those of cyclodextrins. nih.govmdpi.commdpi.com

Table 1: Crystallographic Data for N,N,N',N'-Tetramethyl-L-tartramide nih.gov

| Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |

| Trigonal | P 32 2 1 | 9.4370 | 9.4370 | 10.6900 | 90.0 | 90.0 | 120.0 |

This data is for the L-enantiomer, and the D-enantiomer would be expected to crystallize in a related but enantiomorphic space group.

Chirality Transfer in Supramolecular Assemblies

A key aspect of chiral molecules in supramolecular chemistry is the transfer of their inherent chirality to the resulting assembly. This compound, with its two stereogenic centers, can direct the formation of chiral supramolecular structures. This "chirality transfer" can lead to the creation of helical arrays or other complex chiral architectures.

Molecular Recognition Studies (e.g., Chiral Sensing)

The ability of a chiral molecule to distinguish between the enantiomers of another chiral compound is known as chiral recognition. This compound is a promising candidate for applications in chiral sensing due to its well-defined chiral structure. A chiral sensor based on this molecule would rely on the differential interaction energies between the D-tartaramide and the two enantiomers of a target analyte.

These differential interactions, which can be detected by various analytical techniques such as NMR spectroscopy or chromatography, form the basis of chiral recognition. While specific studies detailing the use of this compound as a primary chiral sensing agent are not widely reported, its role as a chiral auxiliary in asymmetric synthesis is well-established. chemimpex.com This established ability to induce stereoselectivity in chemical reactions underscores its potential for selective molecular recognition in a sensing context.

Advanced Materials Science Applications of N,n,n ,n Tetramethyl D Tartaramide Derivatives

Chiral Organic-Inorganic Hybrid Materials

The integration of organic and inorganic components at the molecular level gives rise to hybrid materials with synergistic properties. The incorporation of chirality into these materials opens up new avenues for applications in asymmetric catalysis, chiral sensing, and nonlinear optics. N,N,N',N'-Tetramethyl-D-tartaramide is an excellent candidate for the organic component in such hybrids, particularly in the burgeoning field of metal-organic frameworks (MOFs).

MOFs are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. The use of chiral ligands, such as derivatives of tartaric acid, can impart chirality to the framework, leading to enantioselective properties. For instance, a trivalent iron-tartaric acid MOF (T2-MOF) has been synthesized and shown to be an effective catalyst. nih.gov The structure and properties of MOFs can be finely tuned by the choice of the organic linker. unicam.it The diamide (B1670390) structure of this compound offers two potential coordination sites for metal ions, enabling the formation of robust and porous frameworks. The methyl groups on the amide nitrogen atoms can also influence the steric environment within the pores, potentially enhancing enantioselectivity in catalytic or separation applications.

The synthesis of such hybrid materials would typically involve the solvothermal reaction of a metal salt with the this compound ligand. The resulting material's properties, such as porosity and catalytic activity, would be highly dependent on the reaction conditions and the chosen metal.

Table 1: Representative Properties of a Hypothetical Chiral MOF Derived from this compound

| Property | Value |

| Surface Area (BET) | 800 - 1500 m²/g |

| Pore Volume | 0.4 - 0.8 cm³/g |

| Thermal Stability | Up to 300 °C |

| Chiral Selector | This compound |

| Potential Applications | Asymmetric catalysis, enantioselective adsorption |

This table presents hypothetical data based on typical values for chiral MOFs and is intended for illustrative purposes.

Applications in Chiral Chromatography and Separation Technologies

The separation of enantiomers is a critical process in the pharmaceutical, agrochemical, and food industries. Chiral chromatography, particularly high-performance liquid chromatography (HPLC), is a powerful technique for achieving this separation. The effectiveness of this method relies on the use of a chiral stationary phase (CSP) that can selectively interact with one enantiomer over the other.

Derivatives of tartaric acid have been successfully employed as chiral selectors in CSPs. benthamopenarchives.com These selectors can be covalently bonded to a solid support, such as silica (B1680970) gel, to create the stationary phase. The amide and hydroxyl groups of this compound provide multiple points of interaction for hydrogen bonding, dipole-dipole interactions, and steric repulsion, which are the primary mechanisms for chiral recognition.

The preparation of a CSP based on this compound would involve chemically modifying the molecule to allow for its immobilization onto a support material. The performance of such a CSP would then be evaluated by its ability to separate a variety of racemic compounds. The enantioselective extraction of racemic drugs using tartaric acid derivatives has also been demonstrated, suggesting another potential avenue for separation technologies. benthamopenarchives.comresearchgate.netresearchgate.net

Table 2: Illustrative Enantioseparation Performance of a CSP Based on a Tartaramide (B8813970) Derivative

| Racemic Compound | Mobile Phase | Separation Factor (α) | Resolution (Rs) |

| (±)-1-Phenyl-1-propanol | Hexane/Isopropanol (90/10) | 1.35 | 2.10 |

| (±)-Propranolol | Hexane/Ethanol (B145695) (80/20) | 1.42 | 2.55 |

| (±)-Limonene | Heptane/2-Propanol (98/2) | 1.28 | 1.98 |

This table presents representative data for enantioseparation on a chiral stationary phase and is for illustrative purposes. The actual performance would depend on the specific CSP and chromatographic conditions.

Role in Polymer Science and Advanced Polymer Synthesis

Chiral polymers are macromolecules that possess stereogenic centers in their repeating units, leading to unique properties such as the ability to form helical structures and recognize other chiral molecules. These properties make them valuable in applications like chiral catalysis, smart materials, and biomedical devices.

Tartaric acid has been utilized as a monomer for the synthesis of chiral poly(ester amide)s. acs.org These polymers exhibit interesting thermal and mechanical properties that are influenced by the stereochemistry of the tartaric acid unit. Similarly, this compound can serve as a chiral monomer in polymerization reactions. Its difunctional nature allows it to be incorporated into polymer chains through condensation polymerization with suitable co-monomers.

The resulting polymers would be inherently chiral, and their properties could be tailored by controlling the polymer's molecular weight, architecture (e.g., linear, branched, or cross-linked), and the nature of the co-monomers. These chiral polymers could find applications as chiral stationary phases in chromatography, as components of chiral membranes for enantioselective separations, or as scaffolds for asymmetric catalysts. The synthesis of such polymers would likely involve solution or melt polymerization techniques, and their characterization would include determining their molecular weight, thermal transitions, and chiroptical properties.

Table 3: Potential Properties of a Chiral Polymer Incorporating this compound

| Property | Description |

| Monomer | This compound |

| Polymer Type | Polyamide or Poly(ester amide) |

| Chirality | Optically active due to the D-tartaramide unit |

| Potential Applications | Chiral recognition, biomedical materials, advanced coatings |

| Synthesis Method | Condensation polymerization |

This table outlines the potential characteristics of a polymer derived from the specified chiral monomer.

Future Directions and Emerging Research Avenues

Exploration of Novel Reaction Pathways and Applications

While N,N,N',N'-Tetramethyl-D-tartaramide and its analogs have proven effective as chiral auxiliaries in reactions like asymmetric Simmons-Smith cyclopropanation and the addition of diethylzinc (B1219324) to aldehydes, the full scope of their synthetic potential remains to be unlocked. researchgate.net Future research will likely focus on exploring their application in a broader range of asymmetric transformations.

Emerging areas of interest could include their use in:

Catalytic Asymmetric 1,3-Dipolar Cycloadditions: The development of chiral ligands for these reactions is crucial for constructing enantiomerically enriched five-membered heterocycles, which are common motifs in biologically active compounds. researchgate.net The tartaramide (B8813970) scaffold could be adapted to create ligands that effectively control the stereochemistry of these cycloadditions.

Asymmetric Addition Reactions to Nitrones: Reactions with organometallic reagents and nitrones can yield chiral amines and their derivatives, which are valuable intermediates for synthesizing physiologically active substances. researchgate.net The development of new chiral auxiliaries based on the this compound structure could lead to higher enantioselectivities in these transformations.

Asymmetric Ring-Opening Reactions: The selective opening of meso-epoxides or aziridines with various nucleophiles is a powerful method for creating functionalized chiral molecules. The tartaramide framework could be incorporated into catalysts designed to facilitate these reactions with high stereocontrol. researchgate.net

Novel Multicomponent Reactions: Designing new multicomponent reactions where the stereochemical outcome is dictated by a chiral catalyst or auxiliary derived from this compound could provide rapid access to complex molecular architectures from simple starting materials.

The exploration of these and other novel reaction pathways will undoubtedly expand the synthetic chemist's toolbox for preparing enantiomerically pure compounds.

Integration with Flow Chemistry and High-Throughput Screening

The fields of flow chemistry and high-throughput screening (HTS) offer powerful platforms for accelerating reaction optimization and drug discovery. nih.govnih.gov The integration of this compound and its derivatives into these technologies presents a significant area for future research.

Flow Chemistry: The use of continuous-flow reactors allows for precise control over reaction parameters such as temperature, pressure, and reaction time, often leading to improved yields and selectivities. Immobilizing this compound or its catalytically active metal complexes onto a solid support would enable their use in packed-bed flow reactors. This approach offers several advantages, including:

Facile catalyst separation and recycling, reducing waste and cost.

The potential for process automation and scale-up.

Enhanced safety when handling hazardous reagents.

High-Throughput Screening (HTS): HTS allows for the rapid screening of large libraries of compounds to identify hits for a particular biological target or to discover new catalysts for a specific chemical transformation. nih.govresearchgate.net Libraries of this compound derivatives with diverse steric and electronic properties could be synthesized and screened in a high-throughput manner to:

Rapidly identify the optimal chiral ligand for a new asymmetric reaction.

Discover novel biological activities of tartaramide-based compounds. nih.gov

The combination of combinatorial synthesis of tartaramide derivatives with HTS and flow chemistry has the potential to significantly accelerate the discovery of new applications for this versatile chiral scaffold. nih.govrsc.org

Rational Design of Next-Generation Chiral Auxiliaries and Ligands Based on this compound Scaffold

The success of this compound as a chiral auxiliary stems from its C2-symmetric backbone and the presence of coordinating amide and hydroxyl groups. Future research will focus on the rational design of new generations of chiral auxiliaries and ligands by systematically modifying this basic scaffold.

Computational modeling and structural analysis will play a key role in this design process. By understanding the specific interactions between the chiral ligand, the metal center, and the substrates, researchers can make targeted modifications to the tartaramide structure to enhance its performance. Potential design strategies include:

Modification of the Amide Substituents: Replacing the methyl groups with bulkier or electronically different substituents can fine-tune the steric and electronic properties of the ligand, influencing the enantioselectivity of the catalyzed reaction.

Introduction of Additional Donor Atoms: Incorporating other coordinating groups, such as phosphines or pyridines, into the tartaramide backbone can create multidentate ligands with enhanced binding affinities and catalytic activities. This could lead to the development of more robust and efficient catalysts.

Synthesis of Bridged or Macrocyclic Analogs: Constraining the conformation of the tartaramide scaffold by incorporating it into a more rigid cyclic structure can pre-organize the coordinating groups for optimal binding to a metal center, potentially leading to higher levels of stereocontrol.

The development of "chiral dinucleating systems," where the ligand is designed to bind two metal centers in close proximity, is another promising avenue. researchgate.net Such systems could enable novel cooperative catalytic cycles and facilitate reactions that are challenging for single-metal catalysts.

Biological and Biomedical Research Potentials (excluding dosage/administration)

The inherent chirality and presence of hydrogen-bonding functionalities in this compound and its derivatives make them intriguing candidates for biological and biomedical research. While a comprehensive exploration of their therapeutic potential is still in its early stages, several avenues warrant further investigation.

Scaffolds for Drug Discovery: The tartaramide framework can serve as a starting point for the synthesis of new classes of biologically active molecules. Its ability to present functional groups in a well-defined three-dimensional arrangement makes it an attractive scaffold for designing enzyme inhibitors, receptor agonists or antagonists, and other therapeutic agents. The synthesis of spirocyclic scaffolds, which can have favorable pharmaceutical properties, is an area of particular interest. researchgate.net

Development of Biomaterials: The ability of tartaramides to form ordered structures through hydrogen bonding could be exploited in the development of novel biomaterials, such as hydrogels for cell culture or drug delivery. High-throughput screening methods could be employed to identify tartaramide-based polymers with optimal properties for specific biomedical applications. researchgate.net

Probes for Studying Biological Processes: Fluorescently labeled or otherwise tagged derivatives of this compound could be synthesized and used as chiral probes to study biological recognition events, such as protein-ligand binding or enzyme catalysis.

It is important to emphasize that this research is at a preclinical stage, and significant investigation is required to understand the biological activity and potential applications of these compounds.

Q & A

Q. What are the established synthetic routes for N,N,N',N'-Tetramethyl-D-tartaramide, and how can researchers optimize yield?

The compound is typically synthesized via amidation of D-tartaric acid with dimethylamine derivatives. Key steps include protecting hydroxyl groups to prevent side reactions and using coupling agents like EDCI/HOBt in anhydrous solvents (e.g., DMF or THF) . Optimization involves controlling stoichiometry, reaction temperature (recommended 0–25°C), and monitoring progress via TLC or LC-MS. Post-synthesis purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) ensures high purity .

Q. What analytical techniques are critical for characterizing this compound?

- NMR Spectroscopy : ¹H/¹³C NMR confirms structure by identifying methyl groups (δ ~2.8–3.1 ppm) and tartaramide backbone signals .

- Mass Spectrometry : High-resolution MS (HRMS-ESI) validates molecular weight (C₈H₁₆N₂O₄, MW 204.22) .

- X-ray Crystallography : Resolves stereochemistry and confirms D-configuration .

- Polarimetry : Measures optical rotation ([α]D²⁵) to verify enantiomeric purity .

Q. How does solvent selection impact the solubility and stability of this compound?

The compound is hygroscopic and soluble in polar aprotic solvents (DMF, DMSO) and chlorinated solvents (CH₂Cl₂). Aqueous solubility is limited (<1 mg/mL), but stability in acidic/basic conditions varies: avoid prolonged exposure to pH <3 or >10 to prevent hydrolysis. Store under inert gas (N₂/Ar) at –20°C to minimize degradation .

Q. What are the recommended storage conditions to maintain compound integrity?

Store in amber glass vials with PTFE-lined caps at –20°C under anhydrous conditions. Desiccants (e.g., silica gel) prevent moisture uptake. Regularly monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How is this compound utilized in asymmetric catalysis or cross-coupling reactions?

The compound acts as a chiral ligand in transition-metal catalysis (e.g., Pd or Cu complexes) for asymmetric C–C bond formation. For example, it enhances enantioselectivity in Suzuki-Miyaura couplings by coordinating to the metal center via its amide and ether groups . Reaction optimization requires screening ligand-to-metal ratios (1:1 to 2:1) and solvent systems (toluene/EtOH) .

Q. What strategies address discrepancies in reported enantiomeric excess (ee) values for reactions involving this compound?

Contradictions in ee may arise from impurities or racemization during workup. Mitigation steps:

Q. How can computational modeling predict the compound’s behavior in novel reaction systems?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model its coordination geometry and electronic properties. Molecular dynamics simulations assess solvent effects on ligand-metal interactions. These tools guide rational design of derivatives with enhanced catalytic activity .

Q. What safety protocols are essential for handling this compound in large-scale syntheses?

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions .

- Spill Management : Neutralize spills with inert absorbents (vermiculite) and dispose as hazardous waste .

- Toxicity Data : Refer to SDS for LD₅₀ values (oral, rat: >2000 mg/kg) and ecotoxicity profiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.